molecular formula C25H24N6O3 B8143679 BTK inhibitor 17

BTK inhibitor 17

Katalognummer B8143679
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: QUYXPVXTKPTPCA-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BTK inhibitor 17 is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Ibrutinib as a Potent BTK Inhibitor in CLL : Ibrutinib effectively inhibits pathways promoting tumor cell activation and proliferation in vivo, particularly in patients with chronic lymphocytic leukemia (CLL) (Herman et al., 2014).

  • Treatment of Hematological Malignancies : BTK inhibition, using agents like Zanubrutinib, is useful in treating hematological malignancies due to its potent activity and selectivity over other tyrosine kinases (Guo et al., 2019).

  • Responses in B-Cell Malignancies : Ibrutinib induces impressive responses in B-cell malignancies by irreversibly binding to the active site of BTK and inhibiting its phosphorylation (Novero et al., 2014).

  • Rapid Sales Growth : BTK inhibitors like ibrutinib have shown potential efficiency in B-cell malignancies, leading to rapid growth in sales (Wen et al., 2020).

  • First-Line Treatment Approval : Ibrutinib has been approved for first-line treatment of CLL since 2016, demonstrating excellent anti-tumor activity (Singh et al., 2018).

  • High Clinical Activity : Ibrutinib shows high clinical activity in B-cell malignancies, especially in chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia (Burger, 2014).

  • Antitumor Activity in Animal Models : BTK inhibitors exhibit antitumor activity in animal models and clinical studies, with high response rates in chronic lymphocytic leukemia and mantle cell lymphoma patients (Hendriks et al., 2014).

  • Arthritis Treatment Potential : CGI1746, a small-molecule Btk inhibitor, suppresses B cell- and myeloid cell-mediated arthritis, blocking B cell proliferation and reducing autoantibody levels (Di Paolo et al., 2011).

  • Single Cell Btk Imaging in Vivo : Optimized near-IR fluorescent agents with Ibrutinib-SiR-COOH can enable single-cell Btk imaging in vivo, aiding in understanding Btk biology in cancer and host cells (Kim et al., 2015).

  • Novel Inhibitors in Clinical Development : Novel BTK inhibitors like ACP-196, ONO/GS-4059, and BGB-3111 are in clinical development for treating lymphoma (Wu et al., 2016).

Eigenschaften

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXPVXTKPTPCA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTK inhibitor 17
Reactant of Route 2
BTK inhibitor 17
Reactant of Route 3
Reactant of Route 3
BTK inhibitor 17
Reactant of Route 4
BTK inhibitor 17
Reactant of Route 5
BTK inhibitor 17
Reactant of Route 6
BTK inhibitor 17

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.